molecular formula C20H16N2O3S B2636083 N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 874466-92-9

N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2636083
CAS No.: 874466-92-9
M. Wt: 364.42
InChI Key: ZWOUQWIIQFNVQX-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a thiazole derivative featuring a benzopyran core fused with a carboxamide group. Thiazole derivatives are widely studied for their antitumor properties, with structural modifications influencing bioactivity, solubility, and target specificity .

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-18(17-11-14-8-4-5-9-16(14)19(24)25-17)22-20-21-12-15(26-20)10-13-6-2-1-3-7-13/h1-9,12,17H,10-11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOUQWIIQFNVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the reaction of 5-benzyl-1,3-thiazole-2-amine with 3,4-dihydro-1H-2-benzopyran-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can significantly reduce reaction times and improve yields, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has indicated that compounds similar to N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide exhibit significant antimicrobial activity. For instance, derivatives of thiazole and benzopyran structures have been reported to show efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key metabolic pathways in microbial cells, leading to cell death or growth inhibition.

Anticancer Activity
Several studies have highlighted the potential anticancer properties of benzopyran derivatives. The compound's ability to interfere with cancer cell proliferation and induce apoptosis has been documented. For example, compounds that share structural similarities with this compound have been shown to inhibit specific cancer cell lines in vitro, suggesting a promising avenue for cancer therapeutics.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Thiazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Benzopyran Synthesis : The benzopyran moiety can be synthesized via condensation reactions followed by cyclization.
  • Amidation : The final step usually involves the formation of the amide bond between the carboxylic acid and the amine component.

Therapeutic Applications

Pharmaceutical Development
Given its promising biological activities, this compound is being explored in drug development pipelines. Its derivatives are being evaluated for their potential as:

Application TypeDescription
Antimicrobial AgentsTargeting bacterial and fungal infections
Anticancer DrugsInhibiting tumor growth in various cancers
Anti-inflammatory AgentsReducing inflammation in chronic diseases

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy Study : A study demonstrated that a thiazole-benzopyran derivative showed significant activity against multi-drug resistant bacterial strains.
    • Methodology : In vitro assays were conducted using standard protocols for antimicrobial susceptibility testing.
    • Results : The compound exhibited MIC values lower than those of commonly used antibiotics.
  • Cancer Cell Line Study : Research involving various cancer cell lines revealed that certain derivatives led to reduced viability and increased apoptosis rates.
    • Methodology : Cell viability assays (MTT) and flow cytometry were utilized to assess the effects on cell proliferation and apoptosis.
    • Results : Notable reductions in cell viability were observed at specific concentrations.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with BF1 (N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide)

Structural Differences :

  • Core Heterocycle: BF1 contains a benzofuran core, whereas the target compound features a benzopyran ring.
  • Substituents : Both share the 5-benzyl-thiazole group, but BF1 includes 3,5-dimethyl substituents on the benzofuran, absent in the target compound.

Pharmacological Enhancements :

  • BF1’s efficacy is amplified when combined with polymeric carriers (e.g., polyvinylpyrrolidone), improving solubility and tumor targeting . Similar strategies could optimize the target compound’s delivery.

Comparison with PP2 (7-benzyl-8-methyl-2-propylpyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one)

Structural Differences :

  • Core Heterocycle : PP2 incorporates a pyrazolopyrimidine-thiazole fused system, offering a larger π-conjugated system compared to the benzopyran-thiazole framework.

Mechanisms of Action and Mitochondrial Effects

  • BF1 and PP2 : Both induce mitochondrial dysfunction (e.g., depolarization) and structural damage in lymphoma cells, implicating mitochondria as key targets for thiazole derivatives .
  • Target Compound : The benzopyran-thiazole hybrid may similarly disrupt mitochondrial bioenergetics, though its specific effects on apoptosis/necrosis ratios remain uncharacterized.

Data Tables: Key Comparative Insights

Compound Core Structure Key Substituents Biological Activity (Concentration) Mitochondrial Effects
Target Benzopyran-thiazole 1-oxo-3,4-dihydro Antitumor (inferred) Hypothesized depolarization
BF1 Benzofuran-thiazole 3,5-dimethyl Cytotoxic (10–50 µM) ↓ Mitochondrial potential at 50 µM
PP2 Pyrazolopyrimidine-thiazole 7-benzyl, 8-methyl Mitochondrial disruption (50 µM) Significant depolarization

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

The molecular formula of the compound is C19H20N6O3SC_{19}H_{20}N_{6}O_{3}S, with a molecular weight of 412.5 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives of benzothiazole have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. In one study, certain derivatives demonstrated antibacterial activity comparable to established antibiotics like norfloxacin and ciprofloxacin .

Table 1: Antibacterial Activity of Related Compounds

Compound NameActivity Against Gram-positive BacteriaReference
NorfloxacinModerate
CiprofloxacinModerate
Benzothiazole DerivativeHigh

Antifungal Activity

In addition to antibacterial effects, compounds within this chemical class have exhibited antifungal properties. A study on N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole derivatives reported minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against various fungal pathogens . These findings suggest that the thiazole moiety may enhance antifungal activity.

Table 2: Antifungal Activity Data

Compound NameMIC (μmol/mL)Reference
Compound 4d10.7 - 21.4
Compound 4pNot specified

Anticancer Activity

The anticancer potential of similar compounds has also been investigated. Research indicates that thiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study focusing on benzamide derivatives demonstrated significant inhibition of RET kinase activity, which is implicated in several cancers .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the thiazole ring and the benzopyran structure are believed to enhance its interaction with biological targets. Variations in substituents on the benzyl group significantly affect potency and selectivity against different microbial strains and cancer cell lines .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • Antibacterial Efficacy : A comparative study showed that specific thiazole derivatives outperformed traditional antibiotics against resistant strains of bacteria.
  • Antifungal Screening : In vitro assays revealed that certain derivatives exhibited potent antifungal activity against Candida species and Aspergillus spp., suggesting their potential as therapeutic agents in treating fungal infections.
  • Cancer Cell Line Studies : Testing against various cancer cell lines indicated that compounds with similar structures could induce cell death effectively at low concentrations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for producing thiazole-containing analogs like N-(5-benzyl-1,3-thiazol-2-yl) derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as the condensation of substituted benzylthiazoles with activated carbonyl intermediates. For example, N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives can be synthesized via reactions with morpholine and sulfur, followed by cyclization with ethylenediamine to form imidazole-carboxamide scaffolds . Key optimization parameters include solvent selection (e.g., acetonitrile or DMF), reaction temperature (reflux conditions), and catalyst use (e.g., triethylamine for cyclization). Purity is verified via NMR spectroscopy and chromatography.

Q. How is the antitumor activity of this compound screened in preliminary studies?

  • Methodological Answer : Anticancer activity is evaluated using the NCI-60 Human Tumor Cell Lines Screen, which tests growth inhibition (GI) across diverse cancer types (e.g., lung, kidney, melanoma). Compounds are screened at a single-dose concentration (10 µM), with GI% calculated relative to untreated controls. For example, analogs with 5-benzyl-1,3-thiazol-2-yl fragments showed 40–62% inhibition in NCI-H522 (lung) and LOX IMVI (melanoma) cells . Dose-response assays (e.g., IC₅₀ determination) follow initial hits.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in mitochondrial targeting data for thiazole derivatives?

  • Methodological Answer : Discrepancies in mitochondrial effects (e.g., apoptotic vs. necrotic outcomes) require multi-modal validation:

  • Electron Microscopy : Visualizes structural changes (e.g., cristae disruption in apoptosis).
  • Polarographic Assays : Measures oxygen consumption to assess metabolic shifts.
  • Fluorescent Probes (e.g., JC-1) : Quantifies mitochondrial membrane potential (ΔΨm).
    For instance, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethylbenzofuran-2-carboxamide (BF1) induced ΔΨm collapse in lymphoma cells at 50 µM but showed no polarographic metabolic shifts, suggesting context-dependent mechanisms .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Methodological Answer : SAR studies focus on:

  • Thiazole Substituents : Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity.
  • Benzopyran Modifications : Methyl or methoxy groups at C-3/C-4 improve solubility without compromising activity.
  • Hybrid Scaffolds : Coupling with triazoles (e.g., 1,2,3-triazole-4-carboxylic acid) increases selectivity for kinase targets . Computational docking (e.g., AutoDock Vina) validates binding to ATP pockets in cancer-related enzymes.

Q. What are the challenges in formulating nanoparticle-based delivery systems for this compound?

  • Methodological Answer : Hydrophobicity and stability issues are addressed via:

  • Polymer Selection : PEG-based nanoparticles improve bioavailability and reduce hepatotoxicity .
  • Encapsulation Efficiency : Optimized using solvent evaporation or microfluidics (≥80% loading).
  • In Vivo Validation : Hematological and hepatic toxicity are monitored in murine models (e.g., NK/Ly lymphoma grafts) .

Q. How do researchers reconcile divergent activity profiles across cancer cell lines?

  • Methodological Answer : Disparate GI% values (e.g., weak activity in UO-31 kidney cancer vs. strong inhibition in lung cancer) are analyzed via:

  • Transcriptomics : Identifies overexpression of resistance genes (e.g., ABC transporters).
  • Proteomics : Profiles target enzyme expression (e.g., topoisomerase IIα levels).
  • Pharmacogenomic Databases (e.g., NCI-DTP) : Correlate compound sensitivity with genomic mutations .

Critical Analysis of Contradictions

  • Mitochondrial vs. Metabolic Effects : While BF1 induces ΔΨm collapse, polarographic assays showed no respiratory chain inhibition, suggesting off-target effects (e.g., ROS generation) .
  • Cell Line Discrepancies : Differential activity in UO-31 vs. LOX IMVI may stem from variances in drug-efflux pumps or apoptotic pathway activation .

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